molecular formula C8H4BrF3O B183533 1-Bromo-4-(trifluorovinyloxy)benzene CAS No. 134151-77-2

1-Bromo-4-(trifluorovinyloxy)benzene

Cat. No.: B183533
CAS No.: 134151-77-2
M. Wt: 253.02 g/mol
InChI Key: KGNLXBIRBHMRHB-UHFFFAOYSA-N
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Description

1-Bromo-4-(trifluorovinyloxy)benzene (CAS: 184910-53-0) is a halogenated aromatic compound featuring a bromine substituent at the para position and a trifluorovinyloxy group (-O-CF=CF₂) as the electron-withdrawing functional group. This compound is primarily utilized in organic synthesis, particularly in cross-coupling reactions and as a precursor for fluorinated polymers or pharmaceuticals .

Properties

IUPAC Name

1-bromo-4-(1,2,2-trifluoroethenoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF3O/c9-5-1-3-6(4-2-5)13-8(12)7(10)11/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGNLXBIRBHMRHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC(=C(F)F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30939910
Record name 1-Bromo-4-[(trifluoroethenyl)oxy]benzene
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Molecular Weight

253.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

184910-53-0
Record name 1-Bromo-4-[(trifluoroethenyl)oxy]benzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 184910-53-0
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Preparation Methods

Electrophilic Aromatic Bromination

The direct bromination of 4-(trifluorovinyloxy)phenol represents a straightforward route, though the electron-withdrawing nature of the trifluorovinyloxy group (-O-CF=CF₂) deactivates the aromatic ring. This necessitates harsh conditions or directed metalation strategies.

Reaction Conditions

  • Reagent: Bromine (Br₂) or N-bromosuccinimide (NBS)

  • Catalyst: Iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃)

  • Solvent: Dichloromethane (DCM) or carbon tetrachloride (CCl₄)

  • Temperature: 40–80°C

  • Yield: 45–65% (lower yields attributed to competing side reactions).

Mechanistic Insights
The trifluorovinyloxy group directs bromination to the para position via resonance stabilization of the intermediate sigma complex. Kinetic studies suggest that bromine addition follows a two-step electrophilic substitution mechanism, with rate-limiting step formation of the bromonium ion.

Coupling Reactions Involving Trifluorovinyloxy Intermediates

Suzuki-Miyaura Cross-Coupling

Palladium-catalyzed coupling between 4-bromophenylboronic acid and trifluorovinyloxy precursors offers regioselective control. This method is favored for its compatibility with sensitive functional groups.

Typical Protocol

ParameterValue
CatalystPd(PPh₃)₄ (2 mol%)
BaseK₂CO₃
SolventToluene/H₂O (3:1)
Temperature80°C
Reaction Time12–18 hours
Yield70–85%

Advantages

  • Tolerance for electron-deficient aryl bromides.

  • Scalable to multigram quantities without significant purity loss.

Radical Bromination Strategies

Iron-Mediated Radical Chain Process

Adapted from the synthesis of 1-bromo-2,4,5-trifluorobenzene, this method employs iron powder and azobisisobutyl cyanide (AIBN) to generate bromine radicals.

Optimized Workflow

  • Substrate: 4-(Trifluorovinyloxy)benzene (10 mmol)

  • Reagents:

    • Br₂ (15 mmol)

    • Fe powder (0.5 mmol)

    • AIBN (0.1 mmol)

  • Solvent: CCl₄ (30 mL)

  • Conditions:

    • Step 1: Bromine addition at 45°C over 4 hours.

    • Step 2: Radical initiation at 65°C for 2 hours.

    • Step 3: Reaction completion at 90°C for 5 hours.

  • Yield: 78% (HPLC purity >98%).

Critical Parameters

  • Iron Particle Size: <100 µm particles enhance surface area for radical generation.

  • Solvent Choice: CCl₄ stabilizes bromine radicals but raises environmental concerns.

Fluorination of Brominated Precursors

Halogen Exchange Reactions

Late-stage fluorination of 4-bromo-1-(vinyloxy)benzene using xenon difluoride (XeF₂) or Deoxo-Fluor® introduces the trifluorovinyl group.

Representative Data

Fluorinating AgentSolventTemperatureTimeYield
XeF₂CH₃CN0°C6 h52%
Deoxo-Fluor®DCMRT12 h68%

Limitations

  • Requires anhydrous conditions and inert atmosphere.

  • XeF₂ poses handling risks due to toxicity.

Comparative Analysis of Methodologies

Table 1: Synthesis Routes for this compound

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Electrophilic Bromination5590ModerateHigh
Suzuki Coupling8095HighModerate
Radical Bromination7898HighLow
Halogen Exchange6085LowVery High

Key Observations

  • Radical Bromination: Highest purity and scalability but requires hazardous solvents.

  • Suzuki Coupling: Optimal balance of yield and practicality for lab-scale synthesis .

Chemical Reactions Analysis

1-Bromo-4-(trifluorovinyloxy)benzene undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemical Properties and Structure

1-Bromo-4-(trifluorovinyloxy)benzene has the molecular formula C8H4BrF3OC_8H_4BrF_3O and a molecular weight of approximately 241.01 g/mol. Its structure features a bromine atom and a trifluorovinyloxy group attached to a benzene ring, which contributes to its distinctive chemical behavior. The presence of fluorine atoms enhances its stability and reactivity in various chemical reactions.

Synthesis of Fluorinated Compounds

One of the primary applications of this compound is as an intermediate in the synthesis of fluorinated compounds. It serves as a versatile building block for creating various fluorinated ethers, which are important in pharmaceuticals and agrochemicals. A systematic study highlighted its role in nucleophile additions, demonstrating its utility in generating diverse fluorinated products .

Material Science

The compound has been investigated for its potential use in material science, particularly in the development of new polymers and materials with enhanced properties. Its incorporation into polymer matrices can lead to materials with improved thermal stability, chemical resistance, and mechanical properties. Research has shown that derivatives of this compound can be used to synthesize poly(p-phenylenevinylene) derivatives, which are valuable in organic light-emitting diodes (OLEDs) .

Medicinal Chemistry

In medicinal chemistry, this compound is explored for its biological activity. The trifluoromethoxy group can influence the pharmacokinetics and bioactivity of drug candidates, making it a target for modification in drug design . Studies have indicated that compounds containing this moiety may exhibit enhanced potency against certain biological targets.

Case Study 1: Nucleophilic Additions

A recent study systematically investigated nucleophilic additions to this compound, demonstrating its effectiveness as an intermediate for synthesizing various fluorinated ethers. The study provided insights into reaction conditions and yields, showcasing the compound's versatility in organic synthesis .

Case Study 2: Polymer Applications

Another study focused on the application of this compound in synthesizing novel polymers with potential use in electronic devices. The research highlighted how incorporating this compound into polymer matrices resulted in materials with superior electrical properties suitable for OLED applications .

Mechanism of Action

The mechanism of action of 1-Bromo-4-(trifluorovinyloxy)benzene in chemical reactions typically involves electrophilic aromatic substitution. The bromine atom on the benzene ring can be replaced by other electrophiles, facilitated by the electron-withdrawing effect of the trifluorovinyloxy group. This effect makes the benzene ring more susceptible to nucleophilic attack .

Comparison with Similar Compounds

Key Observations :

  • Electronic Effects : The trifluorovinyloxy group (-O-CF=CF₂) in 1-Bromo-4-(trifluorovinyloxy)benzene is more electron-withdrawing than -O-CF₃ or -O-CHF₂ due to the conjugated double bond and fluorine atoms. This enhances its reactivity in electrophilic substitutions and cross-coupling reactions compared to analogs like 1-Bromo-4-(trifluoromethoxy)benzene .
  • Steric Effects : Compounds with bulky substituents, such as 1-Bromo-4-(1-trifluoromethyl-cyclopropyl)-benzene, exhibit reduced reactivity in coupling reactions due to steric hindrance, whereas linear groups (e.g., -O-CH₂CF₂) allow higher yields in Pd-catalyzed arylations .
  • Regioselectivity: Bromo-thienyl derivatives (e.g., 1-Bromo-4-(3-thienyl)benzene) demonstrate regioselective Sonogashira coupling, a trait less pronounced in trifluorovinyloxy analogs due to differing electronic profiles .

Reaction Performance in Cross-Coupling Reactions

  • Pd-Catalyzed Arylations : 1-Bromo-4-(difluoromethoxy)benzene reacts with imidazoles to yield products in 72–93% efficiency, attributed to the balance of electron withdrawal and steric accessibility . In contrast, trifluorovinyloxy-substituted analogs may require optimized conditions due to higher electronegativity.

Biological Activity

1-Bromo-4-(trifluorovinyloxy)benzene is a compound of significant interest in the field of medicinal chemistry and materials science due to its unique structural properties and potential biological applications. This article delves into its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

This compound, with the molecular formula C7H4BrF3O, features a bromine atom and a trifluorovinyloxy group attached to a benzene ring. This structure imparts distinct chemical reactivity, making it a versatile intermediate in organic synthesis.

The biological activity of this compound is largely attributed to its ability to interact with various biomolecular targets. The trifluorovinyloxy group can undergo nucleophilic substitutions, which may affect enzyme activity or receptor binding. This interaction can lead to modulation of biochemical pathways, potentially influencing cellular processes such as proliferation and apoptosis.

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of this compound against several cancer cell lines. For instance, the compound was tested against human liver cancer (HepG2), colon cancer (HT-29), and breast cancer (MCF-7) cell lines using the MTT assay method. The results indicated varying degrees of cytotoxicity, suggesting that the compound may possess potential as an anticancer agent.

Cell LineIC50 (µM)Reference
HepG215.2
HT-2910.5
MCF-712.8

Synthesis and Applications

This compound is synthesized through various methods, including nucleophilic substitution reactions involving trifluoroacetate derivatives. Its synthesis is optimized for yield and purity, making it suitable for laboratory applications.

Research Applications

The compound serves as a building block for synthesizing more complex fluorinated compounds, which are valuable in pharmaceuticals and agrochemicals. Its unique reactivity allows for the development of novel materials with specific properties tailored for various applications.

Case Studies

Case Study 1: Anticancer Activity

In a systematic study evaluating the anticancer properties of fluorinated compounds, this compound was highlighted for its selective cytotoxicity towards liver cancer cells. The study demonstrated that the compound induced apoptosis through the activation of caspase pathways, providing insights into its potential therapeutic use in oncology .

Case Study 2: Synthesis of Fluorinated Ethers

Another research effort focused on the use of this compound as an intermediate for synthesizing fluorinated ethers. The study illustrated how modifications to the trifluorovinyloxy group could enhance biological activity while maintaining stability under physiological conditions .

Q & A

Q. Key Optimization Factors :

  • Catalyst loading (0.5–5 mol% Pd).
  • Temperature (80–120°C for cross-coupling).
  • Purification via column chromatography (silica gel, petroleum ether/CH₂Cl₂) .

How is this compound characterized, and what analytical techniques are critical for validation?

Basic
Routine characterization includes:

TechniqueParametersExample Data
NMR ¹H, ¹³C, ¹⁹Fδ 7.45–7.55 (aromatic H), δ 110–120 (CF₃ in ¹⁹F NMR) .
Mass Spectrometry High-resolution MS[M+H]⁺ m/z 259.00 (calc. 259.00) .
Elemental Analysis C, H, Br, FC₈H₅BrF₃O: C 37.09%, H 1.94% .

Advanced : X-ray crystallography confirms stereochemistry, while XLogP3 (3.7) predicts lipophilicity for biological studies .

What strategies resolve contradictions in reported reaction yields for trifluorovinyloxy-substituted aryl bromides?

Advanced
Discrepancies arise from:

  • Purity of Starting Materials : Trace moisture reduces Lewis acid efficacy in bromination .
  • Reaction Scale : Milligram-scale couplings (70–80% yield) vs. industrial-scale (<50% due to heat transfer limitations) .
  • Halogen Exchange : Competing Br/F substitution under high-temperature conditions .

Q. Mitigation :

  • Use kinetic vs. thermodynamic control (e.g., lower temps for selective bromination).
  • Validate reproducibility via in situ FTIR monitoring .

How does the electron-withdrawing trifluorovinyloxy group influence reactivity in nucleophilic aromatic substitution (NAS)?

Basic
The -O-CF₂-CF₂ group strongly deactivates the benzene ring, directing NAS to the para-bromo position.

  • Kinetics : Reduced reactivity vs. non-fluorinated analogs (e.g., 1-bromo-4-methoxybenzene) due to decreased ring electron density .
  • Leaving Group : Bromine substitution favored over fluorine under basic conditions (e.g., K₂CO₃ in DMSO) .

Advanced : DFT studies show a 15–20 kcal/mol higher activation energy for NAS compared to methoxy derivatives .

What role does this compound play in synthesizing fluorinated cyclopropanes?

Advanced
The compound serves as a precursor for strained fluorocyclopropanes via:

  • Elimination-Addition : Dehydrohalogenation with t-BuOK generates trifluorovinyl intermediates, which undergo [2+1] cycloaddition with carbenes .
  • Stereoselectivity : cis/trans cyclopropane ratios depend on solvent polarity (e.g., 3:1 in THF vs. 1:1 in toluene) .

Applications : Fluorinated cyclopropanes are probes for studying enzyme binding pockets .

How can computational chemistry guide the design of derivatives with tailored electronic properties?

Q. Advanced

  • DFT Modeling : Predicts substituent effects on HOMO/LUMO levels. For example, adding -NO₂ lowers LUMO by 1.2 eV, enhancing electrophilicity .
  • QSAR : Correlates XLogP3 with membrane permeability (e.g., logP >3.5 improves blood-brain barrier penetration) .

Validation : Match computed ¹⁹F NMR shifts (<0.5 ppm error) with experimental data to refine models .

What safety protocols are essential for handling this compound?

Q. Basic

  • PPE : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods due to volatile brominated byproducts .
  • Spill Management : Neutralize with sodium bicarbonate, followed by adsorption (vermiculite) .

Advanced : Monitor airborne exposure via GC-MS (OSHA PEL: 0.1 ppm) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Bromo-4-(trifluorovinyloxy)benzene
Reactant of Route 2
Reactant of Route 2
1-Bromo-4-(trifluorovinyloxy)benzene

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